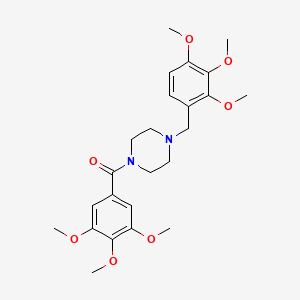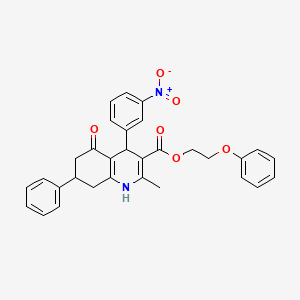![molecular formula C16H9F7N2OS B5161596 N-({[3,5-bis(trifluoromethyl)phenyl]amino}carbonothioyl)-3-fluorobenzamide](/img/structure/B5161596.png)
N-({[3,5-bis(trifluoromethyl)phenyl]amino}carbonothioyl)-3-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-({[3,5-bis(trifluoromethyl)phenyl]amino}carbonothioyl)-3-fluorobenzamide, commonly known as BAY 61-3606, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized by Bayer AG in 2004 and has since been used in various studies to investigate its mechanism of action and potential therapeutic applications.
Mécanisme D'action
BAY 61-3606 selectively binds to the ATP-binding site of Syk kinase, thereby inhibiting its activity. This leads to the inhibition of downstream signaling pathways, including the activation of PLCγ2, Akt, and MAPKs. The inhibition of these pathways ultimately leads to the suppression of immune cell activation and subsequent inflammation.
Biochemical and Physiological Effects
BAY 61-3606 has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit the activation of B cells, mast cells, and platelets, as well as the release of cytokines and chemokines. In animal models, BAY 61-3606 has been shown to reduce inflammation and improve symptoms in various autoimmune and inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
BAY 61-3606 has several advantages for lab experiments. It is a highly selective inhibitor of Syk kinase, which allows for specific targeting of this pathway. It is also a small molecule, which makes it easy to administer and study in vitro and in vivo. However, BAY 61-3606 has some limitations, including its relatively short half-life and potential off-target effects at high concentrations.
Orientations Futures
There are several future directions for the use of BAY 61-3606 in scientific research. One potential area is in the development of new therapies for autoimmune and inflammatory diseases. Another area is in the investigation of the role of Syk kinase in other diseases, such as cancer and cardiovascular disease. Additionally, there is potential for the development of new Syk kinase inhibitors based on the structure of BAY 61-3606.
Méthodes De Synthèse
BAY 61-3606 can be synthesized through a multi-step process involving the reaction of 3,5-bis(trifluoromethyl)aniline with carbon disulfide and subsequent reactions with various reagents. The final step involves the reaction of 3-fluorobenzoyl chloride with the intermediate product to yield BAY 61-3606.
Applications De Recherche Scientifique
BAY 61-3606 has been extensively used in scientific research as a selective inhibitor of the Syk kinase, which is involved in various signaling pathways in immune cells. It has been shown to inhibit the activation of B cells, mast cells, and platelets, which makes it a potential therapeutic target for various autoimmune and inflammatory diseases.
Propriétés
IUPAC Name |
N-[[3,5-bis(trifluoromethyl)phenyl]carbamothioyl]-3-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9F7N2OS/c17-11-3-1-2-8(4-11)13(26)25-14(27)24-12-6-9(15(18,19)20)5-10(7-12)16(21,22)23/h1-7H,(H2,24,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPKAAHPJKWEIAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)NC(=S)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9F7N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3,4-dimethylphenyl)-2-[4-(3-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5161524.png)

![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3-methoxypropyl)-N~2~-(2-phenylethyl)glycinamide](/img/structure/B5161537.png)

![methyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(4-formyl-2-methoxyphenoxy)methyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B5161545.png)

![2-phenoxy-N-{4-[(phenylthio)methyl]phenyl}acetamide](/img/structure/B5161581.png)
![9-methyl-3-oxa-9-azatricyclo[3.3.1.0~2,4~]non-7-yl 3-hydroxy-2-phenylpropanoate hydrochloride](/img/structure/B5161586.png)
![4-{[(2-methoxyphenyl)amino]sulfonyl}-2-thiophenecarboxylic acid](/img/structure/B5161589.png)
![N-[1-(2-fluorobenzyl)-3-piperidinyl]cyclobutanecarboxamide](/img/structure/B5161597.png)
![8-methoxy-1',3',3'-trimethyl-1',3'-dihydrospiro[chromene-2,2'-indole]-6-carbaldehyde](/img/structure/B5161600.png)
![(4S*,4aS*,8aS*)-4-phenyl-1-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}decahydro-4-quinolinol](/img/structure/B5161601.png)
